molecular formula C21H19ClN2O3 B4514360 4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4514360
M. Wt: 382.8 g/mol
InChI Key: DPIJGZQHHXKHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound known for its significant role in various scientific fields This compound is characterized by the presence of a chlorophenyl group, a hydroxypiperidine moiety, and a dihydroquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate can be synthesized through the reaction of 4-chlorobenzaldehyde with piperidine, followed by oxidation and subsequent reduction steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.

    Haloperidol: A well-known antipsychotic drug that shares some structural similarities.

    4-Chlorophenyl azide: Another compound with a chlorophenyl group, used in different chemical reactions.

Uniqueness

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)20(26)17-13-19(25)23-18-4-2-1-3-16(17)18/h1-8,13,27H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJGZQHHXKHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
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4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

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